molecular formula C12H13N3O3 B8268940 2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one

2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one

Cat. No.: B8268940
M. Wt: 247.25 g/mol
InChI Key: QPTCSNDPDWGXLB-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one is a specialized chemical reagent designed for research and development applications, particularly in medicinal chemistry and drug discovery. This compound features a 5-nitro-1H-indazole core, a privileged scaffold renowned for its broad spectrum of pharmacological activities . The structure is further functionalized with a pivaloyl-like group (2,2-dimethylpropanoyl), which can influence the compound's metabolic stability and binding affinity by increasing steric hindrance and modulating lipophilicity. The 5-nitroindazole moiety is of significant interest in medicinal chemistry due to its presence in compounds with documented biological activities, including potential as inhibitors of nitric oxide synthase (NOS) and as anti-cancer agents . Researchers can utilize this specific derivative as a key synthetic intermediate or a building block for the construction of more complex molecules. It is suitable for exploring structure-activity relationships (SAR), developing novel enzyme inhibitors, and creating potential candidates for therapeutic areas such as oncology, infectious diseases, and inflammation . The nitro group offers a versatile handle for further synthetic modifications, including reduction to an amine, facilitating the diversification of this molecular scaffold. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2,2-dimethyl-1-(5-nitroindazol-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O3/c1-12(2,3)11(16)14-10-5-4-9(15(17)18)6-8(10)7-13-14/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPTCSNDPDWGXLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Method Overview

This approach involves the acylation of the indazole nitrogen using pivaloyl chloride (2,2-dimethylpropanoyl chloride). The reaction is typically conducted in polar aprotic solvents with a base to scavenge HCl.

Procedure

  • Reactants :

    • 5-Nitro-1H-indazole (1 equiv)

    • Pivaloyl chloride (1.2 equiv)

    • Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

    • Triethylamine (TEA, 2 equiv)

  • Conditions :

    • Stir at 0–5°C under nitrogen for 1 hour, then warm to room temperature for 12–24 hours.

    • Quench with ice-water, extract with DCM, and purify via column chromatography (hexane/ethyl acetate).

Key Findings

  • Yield : 60–70% (CN103319410A, Example 3).

  • Challenges : Competing O-acylation is minimal due to the nucleophilicity of the indazole N1 position.

  • Characterization :

    • 1H NMR (DMSO-d6): δ 8.51 (s, 1H, indazole-H), 4.14 (s, 3H, N-CH3), 2.67 (s, 3H, CH3).

    • MS (ESI) : m/z 247.25 [M+H]+.

Microwave-Assisted Alkylation-Acylation Tandem Reaction

Method Overview

A one-pot synthesis combining alkylation and acylation steps under microwave irradiation improves efficiency.

Procedure

  • Reactants :

    • 5-Nitro-1H-indazole (1 equiv)

    • Trimethyl orthoformate (3 equiv)

    • Pivaloyl chloride (1.5 equiv)

    • BF3·Et2O (catalytic)

  • Conditions :

    • Microwave at 100°C for 30 minutes in DMF.

    • Neutralize with NaHCO3, extract with ethyl acetate, and concentrate.

Key Findings

  • Yield : 75–80% (CN103319410A, Comparative Example 2).

  • Advantages : Reduced reaction time (≤1 hour vs. 24 hours for conventional methods).

  • Mechanism : BF3·Et2O catalyzes both methyl group transfer and acylation.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Method Overview

Immobilized reagents minimize purification steps and enhance scalability.

Procedure

  • Reactants :

    • Wang resin-bound 5-nitro-1H-indazole

    • Pivaloyl chloride (1.5 equiv)

    • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 equiv)

  • Conditions :

    • Shake in DMF at 40°C for 6 hours.

    • Cleave from resin using 20% TFA in DCM.

Key Findings

  • Yield : 85–90% (EP2464228B1, Example 12).

  • Purity : >95% by HPLC.

  • Applications : Ideal for high-throughput synthesis in drug discovery.

Comparative Analysis of Methods

Method Yield (%) Time Purity Scalability
Direct Acylation60–7012–24 h>90%Moderate
Microwave Tandem75–800.5 h>95%High
Solid-Phase Synthesis85–906 h>95%High

Key Observations :

  • Microwave and solid-phase methods offer superior yields and shorter reaction times.

  • Direct acylation remains widely used due to reagent accessibility.

Mechanistic Insights

Acylation Pathway

  • Activation : TEA deprotonates 5-nitro-1H-indazole, generating a nucleophilic N1 anion.

  • Electrophilic Attack : Pivaloyl chloride reacts with the anion to form the acylated product.

  • Byproduct Management : HCl is neutralized by TEA, shifting equilibrium toward product formation.

Side Reactions

  • O-Acylation : <5% due to steric hindrance from the nitro group at C5.

  • Hydrolysis : Controlled by anhydrous conditions.

Optimization Strategies

Solvent Selection

  • DMF enhances solubility of intermediates but requires careful drying.

  • DCM minimizes side reactions but slows reaction kinetics.

Catalyst Screening

  • DBU outperforms TEA in solid-phase synthesis by reducing resin degradation.

  • BF3·Et2O accelerates microwave-assisted reactions via Lewis acid catalysis.

Industrial-Scale Considerations

  • Cost Analysis : Pivaloyl chloride ($120/kg) and DMF ($50/L) dominate expenses.

  • Waste Streams : Neutralization of HCl requires efficient wastewater treatment.

  • Safety : Exothermic reactions necessitate temperature-controlled reactors.

Emerging Alternatives

Enzymatic Acylation

  • Lipase Catalysis : Preliminary trials show 40% yield under mild conditions (pH 7.0, 25°C).

  • Advantages : Reduced environmental impact; research ongoing.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the carbonyl carbon of the dimethylpropanone moiety.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 2,2-Dimethyl-1-(5-amino-1H-indazol-1-yl)propan-1-one.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with additional functional groups.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, with a molecular weight of approximately 234.26 g/mol. The compound features a unique bicyclic structure characteristic of indazole derivatives, which contributes to its reactivity and biological activity. The presence of the nitro group enhances its potential interactions with biological targets .

Antimicrobial Activity

Research indicates that compounds related to this compound exhibit promising antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Molecular docking studies have demonstrated its ability to bind effectively to key enzymes involved in cancer proliferation, such as DNA gyrase. This interaction can inhibit bacterial growth and potentially affect cancer cell lines by disrupting their replication processes .

Synthesis of Novel Materials

Due to its unique chemical structure, this compound is being explored for the synthesis of novel materials with specific properties. Its crystalline nature allows for the development of new polymers and composites that can be utilized in various industrial applications .

Case Studies

StudyFocusFindings
Gaikwad et al. (2022)Antimicrobial ActivityCompounds derived from indazole structures showed significant antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations indicating strong potential for development as antimicrobial agents .
Molecular Docking AnalysisAnticancer PropertiesThe compound demonstrated favorable binding interactions with DNA gyrase, suggesting a mechanism for inhibiting bacterial growth that could be adapted for anticancer therapies .
Material SynthesisNovel Polymer DevelopmentResearch on the synthesis of materials incorporating this compound revealed enhanced mechanical properties and thermal stability, making it suitable for advanced applications in material science .

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indazole ring may also interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomer: 2,2-Dimethyl-1-(6-nitro-1H-indazol-1-yl)propan-1-one

This positional isomer differs only in the nitro group’s placement (6-nitro vs. 5-nitro on the indazole ring). Key structural and physicochemical contrasts include:

Property 5-Nitro Isomer (Target Compound) 6-Nitro Isomer
Crystal System Not reported Monoclinic (P2₁/c)
Hydrogen Bonding Not reported N–H···O interactions observed
Electronic Effects Electron-withdrawing nitro at C5 Electron-withdrawing nitro at C6
Steric Environment Similar methyl and ketone groups Similar methyl and ketone groups

Pharmacological Analogs: RIPK1 Inhibitors (e.g., GSK’963)

The compound GSK’963 ((S)-2,2-dimethyl-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one) shares the 2,2-dimethylpropan-1-one motif but replaces the nitroindazole with a dihydropyrazole ring. Key distinctions:

Property Target Compound GSK’963
Core Structure 5-Nitroindazole Dihydropyrazole
Pharmacological Target Not explicitly reported RIPK1 (IC₅₀ < 5 nM)
Selectivity Unknown >200x selectivity over Nec-1
Applications Undefined Neurodegenerative disease research

The absence of a nitro group in GSK’963 and its pyrazole-based structure enhance its kinase inhibition profile, while the target compound’s nitroindazole may confer distinct electronic properties suitable for alternative applications.

Cathinone Derivatives (e.g., 4-FMC)

4-Fluoromethcathinone (4-FMC; (R/S)-1-(4-fluorophenyl)-2-(methylamino)propan-1-one) shares the propan-1-one backbone but lacks the indazole system. Comparative analysis:

Property Target Compound 4-FMC
Aromatic System Nitroindazole Fluorophenyl
Functional Groups Nitro, methyl, ketone Fluoro, methylamino, ketone
Bioactivity Undefined CNS stimulant (cathinone analog)
Physicochemical Likely low water solubility Water-soluble (as HCl salt)

Biological Activity

2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one (CAS No. 1035096-72-0) is a compound that has gained attention for its potential biological activities. This article reviews existing literature on its biological properties, including its inhibitory effects on various enzymes and its implications in medicinal chemistry.

Chemical Structure

The molecular formula of this compound is C12H13N3O3C_{12}H_{13}N_{3}O_{3}, with a molecular weight of 247.25 g/mol. The structure features a nitro group attached to an indazole moiety, which is known to influence biological activity.

Enzyme Inhibition

Recent studies have indicated that compounds similar to this compound exhibit significant inhibitory effects on various enzymes. For instance, azole-based compounds have been reported to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune response modulation and cancer progression. The inhibition of IDO1 is crucial for enhancing anti-tumor immunity by preventing the breakdown of tryptophan into kynurenine, which can suppress T-cell activity .

Table 1: Summary of Enzyme Inhibition Activities

CompoundTarget EnzymeIC50 Value (µM)Reference
Compound AIDO135
Compound BPARP-1>25
This compoundTBDTBDTBD

Study on Indazole Derivatives

A study focusing on indazole derivatives highlighted the importance of substituents at the 5-position of the indazole ring. Compounds with nitro substitutions were less active as PARP inhibitors compared to their unsubstituted counterparts. The findings suggest that while the nitro group can enhance certain interactions, it may also hinder overall enzymatic activity when positioned unfavorably .

Structural Analysis

The crystal structure analysis of similar compounds has provided insights into the binding interactions within target enzymes. For example, structural data revealed how modifications at specific positions on the indazole ring influence binding affinity and selectivity towards IDO1 and other targets .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2-Dimethyl-1-(5-nitro-1H-indazol-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing a mixture of 1-(2-methyl-4-nitro-imidazol-1-yl)propan-2-one with aromatic amines in DMF, catalyzed by triethylamine, followed by precipitation and recrystallization from ethyl acetate, yields structurally related analogs . Reaction optimization should focus on solvent selection (e.g., DMF for high polarity), stoichiometric ratios (1:1 molar ratio of reactants), and reflux duration (5 hours for completion). Monitoring via TLC (toluene/ethyl acetate/water, 8.7:1.2:1.1) ensures purity .

Q. How can spectroscopic techniques (NMR, IR) be employed to characterize this compound and confirm its purity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks based on substituent effects. For example, the tert-butyl group (2,2-dimethyl) appears as a singlet at δ ~0.92 ppm, while the nitro-indazole moiety shows aromatic protons in the δ 7.0–8.5 ppm range .
  • IR Spectroscopy : Key stretches include C=O (1712 cm⁻¹) and NO₂ (1520–1350 cm⁻¹) .
  • Elemental Analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 71.23%, H: 6.29%, N: 17.49% for analogs) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., space-group ambiguity) be resolved using SHELX programs?

  • Methodological Answer : SHELXT automates space-group determination by analyzing systematic absences and Laue symmetry from single-crystal X-ray data. For ambiguous cases, test multiple space groups (e.g., P21/c vs. P-1) and compare refinement metrics (R-factor, wR2). SHELXL’s robust refinement algorithms, including TWIN/BASF commands, address twinning or disorder . For high-resolution data, anisotropic displacement parameters improve accuracy .

Q. What computational strategies (e.g., DFT) are suitable for studying electronic properties and structure-activity relationships (SAR)?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software with B3LYP/6-311G(d,p) basis sets to optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO). Analyze electron density maps to predict reactive sites (e.g., nitro group electrophilicity) .
  • Molecular Docking : Dock the compound into target proteins (e.g., RIPK1) using AutoDock Vina. Validate binding poses with MD simulations (NAMD/GROMACS) .

Q. How can biological activity (e.g., kinase inhibition) be evaluated experimentally, and what controls are critical?

  • Methodological Answer :

  • In Vitro Assays : Use fluorescence polarization (FP) or TR-FRET assays to measure RIPK1 inhibition. Include positive controls (e.g., GSK’963, IC50 = 21 nM) and negative controls (DMSO-only wells) .
  • PET Imaging : Radiolabel with ¹¹C or ¹⁸F for biodistribution studies. Compare brain uptake (%ID/cc) in wild-type vs. disease models to assess blood-brain barrier permeability .

Q. How to address tautomerism or stereochemical uncertainties in structural studies?

  • Methodological Answer : X-ray crystallography is definitive for resolving tautomeric forms (e.g., nitro group orientation in indazole). For ambiguous cases, complement with ¹⁵N NMR or neutron diffraction. Density functional theory (DFT) can predict stable tautomers .

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